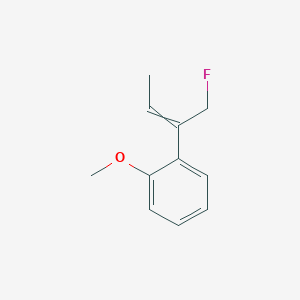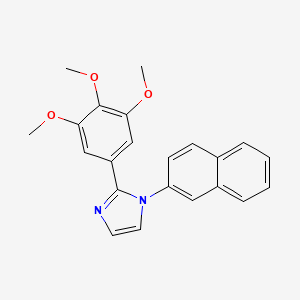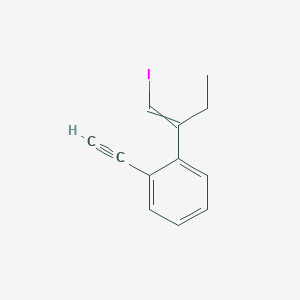
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene is an organic compound characterized by the presence of an ethynyl group and an iodobut-1-en-2-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of an ethynylbenzene derivative with an iodobut-1-en-2-yl precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobut-1-en-2-yl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The double bond in the iodobut-1-en-2-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (hydrogen gas, lithium aluminum hydride), catalysts (palladium on carbon).
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Saturated hydrocarbons and alcohols.
Applications De Recherche Scientifique
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodobut-1-en-2-yl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-2-iodobenzene: Lacks the but-1-en-2-yl group, making it less versatile in certain chemical reactions.
1-Ethynyl-2-(1-bromobut-1-en-2-yl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
1-Ethynyl-2-(1-chlorobut-1-en-2-yl)benzene: Contains a chlorine atom, leading to different chemical properties and reactivity compared to the iodine-containing compound.
The uniqueness of this compound lies in its combination of an ethynyl group and an iodobut-1-en-2-yl group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
648933-39-5 |
|---|---|
Formule moléculaire |
C12H11I |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H11I/c1-3-10-7-5-6-8-12(10)11(4-2)9-13/h1,5-9H,4H2,2H3 |
Clé InChI |
GPBNRNXVRDUSHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CI)C1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


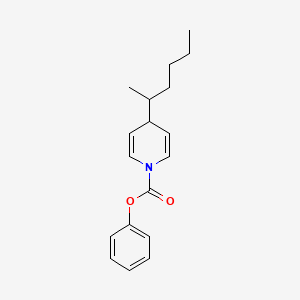
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
![Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
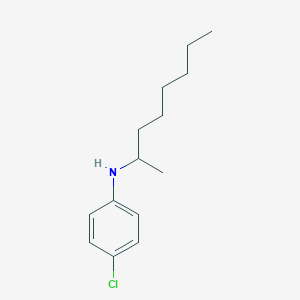
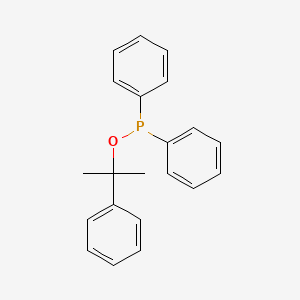
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
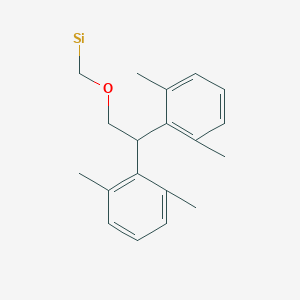
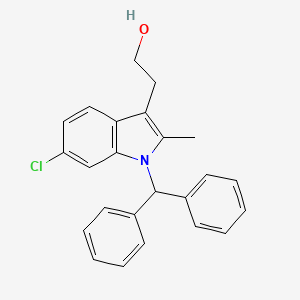
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
